- Anti-invasive compounds, United States, , ,
Cas no 94103-36-3 (2',4',6',4-tetramethoxychalcone)

94103-36-3 structure
Product name:2',4',6',4-tetramethoxychalcone
2',4',6',4-tetramethoxychalcone 化学的及び物理的性質
名前と識別子
-
- 2',4',6',4-tetramethoxychalcone
- 2,4,4',6-Tetramethoxy-chalcon
- 2,4,6,4'-Tetramethoxychalcon
- 4,2',4',6'-tetramethoxychalcone
- 4.2'.4'.6'-tetramethoxy-trans(?)-chalcone
- 4.2'.4'.6'-Tetramethoxy-trans(?)-chalkon
- Tetra-Me ether-Chalconaringenin
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one (ACI)
- 2-Propen-1-one, 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-, (E)- (ZCI)
- 25163-67-1
- 3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one
- FS-7343
- JQNMAEHFTQBROH-JXMROGBWSA-N
- 94103-36-3
- 2',4,4',6'-Tetramethoxychalcone
- CHEMBL32339
- AKOS024287187
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)-2-propen-1-one #
- AQ-358/42003066
- (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, AldrichCPR
- (E)-3-(4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one
- HY-N12549
- CS-0928919
- 4,2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Tetramethoxychalcone
-
- インチ: 1S/C19H20O5/c1-21-14-8-5-13(6-9-14)7-10-16(20)19-17(23-3)11-15(22-2)12-18(19)24-4/h5-12H,1-4H3/b10-7+
- InChIKey: JQNMAEHFTQBROH-JXMROGBWSA-N
- SMILES: C(C1C(OC)=CC(OC)=CC=1OC)(=O)/C=C/C1C=CC(OC)=CC=1
計算された属性
- 精确分子量: 328.13107373g/mol
- 同位素质量: 328.13107373g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 24
- 回転可能化学結合数: 7
- 複雑さ: 400
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 54Ų
2',4',6',4-tetramethoxychalcone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chengdu Biopurify Phytochemicals Ltd | BP5020-5mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 5mg |
$160 | 2023-09-19 | |
Chengdu Biopurify Phytochemicals Ltd | BP5020-20mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 98% | 20mg |
$460 | 2023-09-19 | |
TargetMol Chemicals | TN7069-5 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 5mg |
¥ 2,925 | 2023-07-11 | |
TargetMol Chemicals | TN7069-10 mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 4,387 | 2023-07-11 | |
TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-24 | |
TargetMol Chemicals | TN7069-50mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 50mg |
2024-07-20 | ||
TargetMol Chemicals | TN7069-1mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 1mg |
¥ 774 | 2024-07-20 | |
TargetMol Chemicals | TN7069-25mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 25mg |
¥ 4120 | 2024-07-20 | |
TargetMol Chemicals | TN7069-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 2590 | 2024-07-24 | |
TargetMol Chemicals | TN7069-10mg |
2',4,4',6'-Tetramethoxychalcone |
94103-36-3 | 99.08% | 10mg |
¥ 2590 | 2024-07-20 |
2',4',6',4-tetramethoxychalcone 合成方法
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; 24 h, rt
Reference
- Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationshipsBioorganic & Medicinal Chemistry, 2008, 16(2), 658-667,
Synthetic Circuit 3
Reaction Conditions
Reference
- Synthesis of chalcones via lithium arylidesGaodeng Xuexiao Huaxue Xuebao, 1992, 13(8), 1071-4,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 30 min, rt
Reference
- Comparative study on the MDR reversal effects of selected chalconesInternational Journal of Medicinal Chemistry, 2011, 530780,,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Reference
- Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivativesBioorganic & Medicinal Chemistry, 2017, 25(6), 1817-1829,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 24 h, rt
Reference
- Trimethoxy-chalcone derivatives inhibit growth of Leishmania braziliensis: Synthesis, biological evaluation, molecular modeling and structure-activity relationship (SAR)Bioorganic & Medicinal Chemistry, 2011, 19(16), 5046-5052,
Synthetic Circuit 7
Reaction Conditions
Reference
- Synthesis of chalcones via lithium arylidesChengdu Ligong Xueyuan Xuebao, 2000, 27(2), 217-220,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 20 min, rt
1.2 20 h, rt
1.3 Reagents: Water
1.2 20 h, rt
1.3 Reagents: Water
Reference
- Synthesis of Isobavachalcone and Some Organometallic DerivativesEuropean Journal of Organic Chemistry, 2013, 2013(2), 332-347,
Synthetic Circuit 9
Reaction Conditions
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 20 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- 4-Fluoro-3',4',5'-trimethoxychalcone as a new anti-invasive agent. From discovery to initial validation in an in vivo metastasis modelEuropean Journal of Medicinal Chemistry, 2015, 101, 627-639,
Synthetic Circuit 10
Reaction Conditions
1.1 Solvents: Ethanol ; 5 min, rt
1.2 Catalysts: Potassium hydroxide ; rt
1.2 Catalysts: Potassium hydroxide ; rt
Reference
- Synthesis of Xanthohumol Analogues and Discovery of Potent Thioredoxin Reductase Inhibitor as Potential Anticancer AgentJournal of Medicinal Chemistry, 2015, 58(4), 1795-1805,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Lithium hydroxide, monohydrate Solvents: Ethanol ; 10 min, 40 °C
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 86 h, 20 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Anti-invasive compounds, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- 2'-Substituted chalcone derivatives as inhibitors of interleukin-1 biosynthesisJournal of Medicinal Chemistry, 1993, 36(10), 1434-42,
Synthetic Circuit 13
Reaction Conditions
1.1 Catalysts: Potassium hydroxide Solvents: Methanol ; 20 h, rt
Reference
- Enantioselective Ring Opening of meso-Epoxides with Silicon Tetrachloride Catalyzed by Pyridine N-Oxides Fused with the Bicyclo[3.3.1]nonane FrameworkEuropean Journal of Organic Chemistry, 2015, 2015(28), 6359-6369,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; rt; 10 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt
Reference
- Efficient synthesis of apigeninJournal of Chemical Research, 2013, 37(11), 694-696,
2',4',6',4-tetramethoxychalcone Raw materials
- 1,3,5-Trimethoxybenzene
- trans-p-Methoxycinnamaldehyde
- 2',4',6'-Trimethoxyacetophenone
- p-Methoxybenzaldehyde
- (2E)-3-(4-methoxyphenyl)acryloyl chloride
2',4',6',4-tetramethoxychalcone Preparation Products
2',4',6',4-tetramethoxychalcone 関連文献
-
1. Extractives from Guttiferae. Part XXII. The isolation and structure of four novel biflavanones from the heartwoods of Garcinia buchananii Baker and G. eugeniifolia WallB. Jackson,H. D. Locksley,F. Scheinmann,W. A. Wolstenholme J. Chem. Soc. C 1971 3791
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